An In-depth Technical Guide to Z-D-Tyr(tBu)-OH.DCHA: A Protected Amino Acid for Peptide Synthesis
An In-depth Technical Guide to Z-D-Tyr(tBu)-OH.DCHA: A Protected Amino Acid for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Tyr(tBu)-OH.DCHA is a chemically modified derivative of the amino acid D-tyrosine, specifically designed for use in peptide synthesis. In the realm of drug development and biochemical research, the precise assembly of amino acids to form peptides with specific biological activities is paramount. This process, known as peptide synthesis, requires the strategic use of "protecting groups" to prevent unwanted side reactions. Z-D-Tyr(tBu)-OH.DCHA serves as a key building block in this process, offering dual protection for the amino and side-chain functional groups of D-tyrosine.
This technical guide provides a comprehensive overview of Z-D-Tyr(tBu)-OH.DCHA, including its physicochemical properties, detailed experimental protocols for its use in peptide synthesis, and insights into the biological significance of incorporating D-tyrosine into peptide chains.
Physicochemical Properties
Z-D-Tyr(tBu)-OH.DCHA is the dicyclohexylamine (DCHA) salt of N-benzyloxycarbonyl-O-tert-butyl-D-tyrosine. The DCHA salt form enhances the compound's stability and handling characteristics. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₅NO₅·C₁₂H₂₃N | [1][2][3] |
| Molecular Weight | 552.8 g/mol | [1][2][3] |
| CAS Number | 198828-72-7 | [1][2][3] |
| Appearance | White to off-white powder | |
| Melting Point | 152-157 °C | [1] |
| Optical Rotation | [α]D = -33.50 ± 1º (c=1 in EtOH) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Role in Peptide Synthesis: A Tale of Two Protecting Groups
The utility of Z-D-Tyr(tBu)-OH.DCHA in peptide synthesis stems from its two protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the tert-butyl (tBu) group. These groups are "orthogonal," meaning they can be removed under different chemical conditions, allowing for precise control over the peptide synthesis process.[4]
-
The Z (Benzyloxycarbonyl) Group: This group protects the α-amino group of the D-tyrosine. It is stable under the conditions required for coupling amino acids but can be selectively removed by catalytic hydrogenation. This strategy is more common in solution-phase peptide synthesis.[4]
-
The tert-Butyl (tBu) Group: The tBu group protects the hydroxyl group of the tyrosine side chain. This prevents unwanted side reactions, such as O-acylation, during peptide chain elongation.[5] The tBu group is stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions for Boc deprotection, but it is readily removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[5][6]
The dicyclohexylamine (DCHA) salt form improves the crystallinity and handling of the protected amino acid.
Experimental Protocols
The following are generalized protocols for the use of Z-D-Tyr(tBu)-OH.DCHA in solid-phase peptide synthesis (SPPS). The specific conditions may need to be optimized based on the peptide sequence and the resin used.
Coupling of Z-D-Tyr(tBu)-OH.DCHA
This protocol describes the incorporation of the Z-D-Tyr(tBu)-OH residue into a growing peptide chain on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amino group
-
Z-D-Tyr(tBu)-OH.DCHA
-
Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)[7]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection of the N-terminal protecting group (if applicable): If the growing peptide chain has an N-terminal protecting group (e.g., Fmoc or Boc), it must be removed according to standard protocols.
-
Washing: Wash the resin thoroughly with DMF and then with DCM.
-
Activation and Coupling: a. In a separate reaction vessel, dissolve Z-D-Tyr(tBu)-OH.DCHA (2-3 equivalents relative to the resin loading) in a minimal amount of DMF. b. Add the coupling reagent, such as DCC (1 equivalent relative to the amino acid), to the dissolved amino acid. c. Allow the activation to proceed for 10-15 minutes at 0°C. d. Add the activated amino acid solution to the swollen and deprotected peptide-resin. e. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Deprotection of the Z and tBu Groups
The removal of the protecting groups is typically performed at the end of the peptide synthesis.
a) Removal of the Z (Benzyloxycarbonyl) Group:
Materials:
-
Peptide-resin with the Z-protected N-terminus
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Methanol, DMF)
Procedure:
-
Suspend the peptide-resin in a suitable solvent.
-
Add the Pd/C catalyst to the suspension.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric pressure).
-
Stir the reaction mixture vigorously for 2-16 hours at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the resin and evaporate the solvent to obtain the peptide with a free N-terminus.
b) Removal of the tert-Butyl (tBu) Group:
This is typically done concurrently with the cleavage of the peptide from the resin.
Materials:
-
Fully synthesized peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[6]
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a stirred beaker of cold diethyl ether.[6]
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis using Z-D-Tyr(tBu)-OH.DCHA.
Caption: Protecting groups and salt formation in Z-D-Tyr(tBu)-OH.DCHA.
Biological Significance of D-Tyrosine in Peptides
While L-amino acids are the building blocks of most naturally occurring proteins, the incorporation of their D-enantiomers, such as D-tyrosine, can confer unique and advantageous properties to synthetic peptides. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer biological half-life.
Recent research has highlighted a particularly interesting biological activity of peptides containing D-tyrosine. Studies have shown that peptides with a terminal D-tyrosine can exhibit anti-melanogenic effects by inhibiting tyrosinase activity.[8][9][10] This opens up possibilities for the development of novel cosmetic and therapeutic agents for skin pigmentation disorders. The addition of D-tyrosine to existing bioactive peptides has been shown to impart this anti-melanogenic property without compromising the original activity of the peptide.[8][9]
Caption: Proposed mechanism of anti-melanogenic activity of D-tyrosine peptides.
Conclusion
Z-D-Tyr(tBu)-OH.DCHA is a valuable and versatile protected amino acid for the synthesis of peptides containing D-tyrosine. Its orthogonal protecting groups allow for its use in various peptide synthesis strategies, while the incorporation of D-tyrosine can enhance the stability and introduce novel biological activities to the resulting peptides. The anti-melanogenic properties of D-tyrosine-containing peptides represent a promising area of research for the development of new dermatological and cosmetic products. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize Z-D-Tyr(tBu)-OH.DCHA in their peptide synthesis endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
